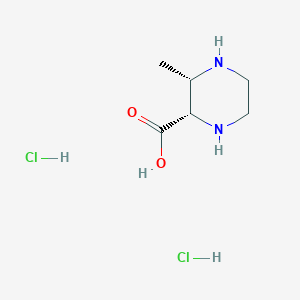
(2S,3S)-3-Methylpiperazine-2-carboxylic acid;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S)-3-Methylpiperazine-2-carboxylic acid;dihydrochloride is a useful research compound. Its molecular formula is C6H14Cl2N2O2 and its molecular weight is 217.09. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(2S,3S)-3-Methylpiperazine-2-carboxylic acid dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, examining its efficacy against various pathogens, its role in drug development, and its structural characteristics that contribute to its activity.
Chemical Structure and Properties
The compound (2S,3S)-3-Methylpiperazine-2-carboxylic acid dihydrochloride possesses a piperazine core with a carboxylic acid functional group. Its stereochemistry is crucial for its biological activity, as the specific configuration at the 2 and 3 positions influences its interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of piperazine compounds, including (2S,3S)-3-Methylpiperazine-2-carboxylic acid, exhibit significant antimicrobial properties. A study focused on pyridylpiperazine-based inhibitors demonstrated that modifications to the piperazine ring can enhance the ability to inhibit bacterial efflux pumps, which are critical in multidrug-resistant strains of Escherichia coli . The compound was evaluated alongside other piperazine derivatives, revealing that it could potentiate the activity of existing antibiotics without exhibiting intrinsic antibacterial effects at certain concentrations.
Antimalarial Properties
In another context, compounds related to (2S,3S)-3-Methylpiperazine-2-carboxylic acid have been investigated for their antimalarial activity. A series of 4-aminoquinoline derivatives were synthesized and tested for their efficacy against chloroquine-resistant strains of Plasmodium falciparum. These studies showed that structural modifications in piperazine derivatives can lead to enhanced antiplasmodial activity . The results suggest that the incorporation of piperazine moieties can improve the pharmacological profile of antimalarial agents.
Cytotoxicity and Selectivity
The cytotoxic effects of (2S,3S)-3-Methylpiperazine-2-carboxylic acid have also been assessed. In vitro assays using the Vero cell line indicated varying degrees of cytotoxicity among synthesized derivatives. Selectivity indices were calculated to determine the therapeutic window of these compounds. For instance, certain derivatives demonstrated high selectivity indices, indicating a favorable safety profile .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological efficacy of (2S,3S)-3-Methylpiperazine-2-carboxylic acid. Modifications at specific positions on the piperazine ring can drastically alter the compound's interaction with biological targets. For instance:
| Modification | Effect on Activity |
|---|---|
| Methyl substitution at position 3 | Enhanced binding affinity to target proteins |
| Carboxylic acid group | Essential for maintaining biological activity |
| Variations in chain length | Influence on solubility and bioavailability |
Case Studies and Research Findings
- Antibiotic Potentiation : A study highlighted how (2S,3S)-3-Methylpiperazine-2-carboxylic acid could enhance the effectiveness of existing antibiotics against resistant bacterial strains by inhibiting efflux pumps .
- Antimalarial Efficacy : Research on related compounds showed promising results against both chloroquine-sensitive and -resistant strains of malaria parasites, indicating a potential role for this compound in malaria treatment regimens .
- Cytotoxicity Profiles : The selectivity indices calculated from cytotoxicity assays suggest that while some derivatives are potent against pathogens, they maintain low toxicity to human cells, making them suitable candidates for further development .
属性
IUPAC Name |
(2S,3S)-3-methylpiperazine-2-carboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.2ClH/c1-4-5(6(9)10)8-3-2-7-4;;/h4-5,7-8H,2-3H2,1H3,(H,9,10);2*1H/t4-,5-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGJJBPNABMWOM-RSLHMRQOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NCCN1)C(=O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](NCCN1)C(=O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














